Crotafoline

Description

Contextualization within Pyrrolizidine (B1209537) Alkaloid Chemistry and Natural Products Research

Crotafoline belongs to the broad class of pyrrolizidine alkaloids (PAs), which are a diverse group of secondary metabolites predominantly found in plants of the families Asteraceae, Boraginaceae, and Fabaceae researchgate.netnih.gov. These compounds are synthesized by plants, often as a defense mechanism against herbivores researchgate.netnih.gov. PAs are characterized by a core pyrrolizidine ring system, which, when unsaturated and esterified, can be metabolically activated in vivo to form reactive pyrrolic intermediates nih.govinchem.orgmdpi.com. These metabolites are known to cause significant toxicity, particularly hepatotoxicity, and have been implicated in mutagenic and carcinogenic effects inchem.orgmdpi.comnih.gov.

As a member of this class, this compound is primarily studied within the broader context of natural products research, which seeks to identify, isolate, and characterize bioactive compounds from biological sources. The Crotalaria genus, from which this compound is derived, is well-known for its rich content of various PAs inchem.orgnih.govresearchgate.netresearchgate.net. Research into these plants contributes to understanding plant biochemistry, ecological interactions, and the potential for discovering novel chemical entities with interesting biological properties.

Historical Perspectives on this compound Research and Isolation

The scientific exploration of this compound dates back to the mid-20th century, with its formal identification and isolation occurring in the early 1970s. This compound was first reported as a new alkaloid isolated from Crotalaria laburnifolia L. subspecies eldomae inchem.org. The seminal work by Crout in 1972 is credited with its isolation and characterization researchgate.netepdf.pub. During these early investigations, this compound was often found alongside other known pyrrolizidine alkaloids such as anacrotine, madurensine, and senkirkine (B1680947), providing a richer understanding of the alkaloid profiles within specific Crotalaria species inchem.orgresearchgate.netresearchgate.net. Subsequent studies have continued to investigate the distribution and presence of PAs, including this compound, in various Crotalaria species, contributing to chemotaxonomic studies and the broader cataloging of natural products researchgate.net.

Significance of this compound for Mechanistic and Synthetic Studies

The structural complexity and biological activity inherent to pyrrolizidine alkaloids, including this compound, make them valuable subjects for both mechanistic and synthetic studies in organic chemistry and pharmacology.

From a mechanistic perspective, PAs serve as model compounds for understanding metabolic activation pathways leading to cellular toxicity. The conversion of PAs to reactive pyrrolic species, which then alkylate cellular macromolecules like DNA and proteins, is a key area of research for understanding their toxicological profiles inchem.orgmdpi.com. Studying this compound's specific metabolic fate and its interaction with biological targets can provide insights into structure-activity relationships within the PA family, potentially informing strategies for mitigating their adverse effects or even harnessing their cytotoxic properties for therapeutic applications.

In terms of synthetic studies, the intricate molecular architecture of PAs often presents significant challenges and opportunities for organic chemists. The development of efficient and stereoselective synthetic routes to complex natural products like this compound contributes to the advancement of synthetic methodologies. Furthermore, this compound has been identified as a "useful research compound" and a potential "synthetic precursor compound" biocrick.com, suggesting its utility as a building block or intermediate in the synthesis of other complex molecules or in the exploration of novel chemical transformations. While specific total synthesis pathways for this compound are not detailed in the immediate search results, the general interest in synthesizing Crotalaria alkaloids underscores their importance in the synthetic chemistry landscape researchgate.net.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 38494-87-0 |

| Molecular Formula | C₁₈H₂₅NO₆ |

| Molecular Weight | 351.40 g/mol |

| Appearance | Powder |

| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone |

| Storage Conditions | Desiccate at -20°C |

Table 2: Occurrence and Isolation of this compound

| Plant Species | Part(s) Investigated | Isolation Year | Isolated By | Notes |

| Crotalaria laburnifolia L. subsp. eldomae | Not specified | 1972 | Crout | Identified as a new alkaloid alongside anacrotine, madurensine, and senkirkine. inchem.orgresearchgate.netepdf.pub |

| Crotalaria laburnifolia L. | Seeds | Not specified | Not specified | Mentioned in studies of C. laburnifolia alkaloid profiles. researchgate.netresearchgate.net |

| Crotalaria agatiflora (unspecified subspecies) | Above ground parts | Not specified | Atal et al. | This compound was previously reported but absent in later studies of C. agatiflora subsp. imperialis. researchgate.net |

Table 3: Related Pyrrolizidine Alkaloids Found in Crotalaria Species

| Alkaloid Name | Source Species |

| Anacrotine | Crotalaria laburnifolia subsp. eldomae |

| Madurensine | Crotalaria laburnifolia subsp. eldomae |

| Senkirkine | Crotalaria laburnifolia subsp. eldomae |

| Hydroxysenkirkine | Crotalaria laburnifolia subsp. eldomae |

| Monocrotaline (B1676716) | Crotalaria sessiliflora, Crotalaria leschenaultii |

| Crispatine | Crotalaria madurensis |

| Fulvine | Crotalaria madurensis |

| Cromadurine | Crotalaria madurensis |

| Isocromadurine | Crotalaria madurensis |

| Senecionine (B1681732) | Crotalaria agatiflora |

| Retusamine | Crotalaria mitchellii |

Compound List

this compound

Anacrotine

Madurensine

Senkirkine

Hydroxysenkirkine

Monocrotaline

Crispatine

Fulvine

Cromadurine

Isocromadurine

Senecionine

Retusamine

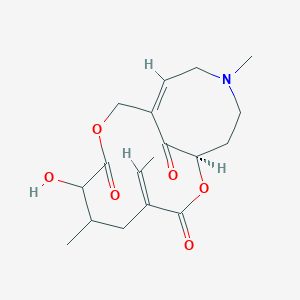

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,4Z,11Z)-4-ethylidene-7-hydroxy-6,14-dimethyl-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-3,8,17-trione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO6/c1-4-12-9-11(2)15(20)18(23)24-10-13-5-7-19(3)8-6-14(16(13)21)25-17(12)22/h4-5,11,14-15,20H,6-10H2,1-3H3/b12-4-,13-5-/t11?,14-,15?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBCVZQRQMVMRIC-OBFRPLTDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CC(C(C(=O)OCC2=CCN(CCC(C2=O)OC1=O)C)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/CC(C(C(=O)OC/C/2=C/CN(CC[C@H](C2=O)OC1=O)C)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Phytochemical Investigations of Crotafoline

Botanical Sources and Geographic Distribution of Crotafoline-Containing Species

The primary botanical source of this compound is Crotalaria laburnifolia. This plant is a highly variable species, presenting as a perennial or shrub, and is recognized by its common name, the rattle pod. usp.br One particular subspecies, Crotalaria laburnifolia subsp. eldomae, has been specifically identified as containing this compound.

Crotalaria laburnifolia has a wide native distribution, spanning across tropical and southern Africa, the Seychelles, and extending through tropical Asia to northern Australia. researchgate.net It thrives predominantly in seasonally dry tropical biomes. researchgate.net The species is also found across the Indian Subcontinent, Thailand, the Lesser Sunda Islands, and Java. usp.br Its widespread presence means that different populations can exhibit variations in their chemical profiles, including their alkaloid content.

The table below summarizes the geographic distribution of Crotalaria laburnifolia.

| Region | Countries/Areas |

| Africa | Widespread in central, eastern, and southern Africa, including but not limited to Botswana, Burundi, Chad, Djibouti, DR Congo, Eswatini, Ethiopia, Kenya, KwaZulu-Natal, Malawi, Mozambique, Namibia, Northern Provinces, Rwanda, Somalia, Sudan, South Sudan, Tanzania, Uganda, Zambia, and Zimbabwe. kew.orgwikipedia.orgcapriviflora.com |

| Asia | Indian Subcontinent (including Assam, Bangladesh, East Himalaya, India, Sri Lanka), Malaya, and Thailand. kew.orgcapriviflora.com |

| Australia | Queensland (native) and Western Australia (introduced). usp.brkew.org |

| Islands | Seychelles, Lesser Sunda Islands, and Jawa. kew.org |

Methodologies for Extraction and Primary Isolation from Plant Biomass

The extraction and isolation of this compound, as with other pyrrolizidine (B1209537) alkaloids from Crotalaria species, follow established phytochemical procedures that leverage the basic nature of alkaloids. The general process involves several key stages, typically starting with the seeds, which are known to have high concentrations of these compounds. nih.gov

General Extraction and Isolation Protocol:

Sample Preparation: The plant material, most commonly the seeds, is first dried and then ground into a coarse powder to increase the surface area for solvent extraction.

Extraction: A common method involves acid-base extraction. The powdered plant material is treated with an acidic aqueous solution (e.g., dilute hydrochloric or sulfuric acid). This protonates the nitrogen atom in the alkaloid structure, forming a salt that is soluble in the aqueous phase. This step effectively separates the alkaloids from many other lipophilic plant constituents.

Purification of the Aqueous Extract: The acidic extract is then washed with an organic solvent to remove any remaining non-alkaloidal impurities.

Liberation of the Free Base: The purified aqueous extract is then made alkaline, typically by the addition of a base like ammonia. This deprotonates the alkaloid salt, converting it back to its free base form, which is generally less soluble in water and more soluble in organic solvents.

Solvent Extraction of the Free Base: The now alkaline aqueous solution is extracted with an immiscible organic solvent such as chloroform (B151607) or dichloromethane. The free alkaloid base partitions into the organic layer.

Concentration and Isolation: The organic extract containing the crude alkaloid mixture is then concentrated under reduced pressure. The individual alkaloids, including this compound, can then be separated from this mixture using chromatographic techniques. Column chromatography using silica (B1680970) gel or alumina, followed by further purification with methods like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), is often employed to isolate the pure compound. researchgate.net

Spectroscopic methods, including mass spectrometry and nuclear magnetic resonance (NMR), are then used to confirm the structure and identity of the isolated this compound.

Chemotaxonomic Implications of this compound Presence in Crotalaria Species

The presence and structural type of pyrrolizidine alkaloids (PAs) are significant chemotaxonomic markers within the genus Crotalaria. researchgate.netscielo.br The genus is characterized by the production of a wide array of these alkaloids, and the specific PA profile can be used to differentiate between various infrageneric sections and species. researchgate.netscielo.br

Crotalaria species are known to produce over 50 different PAs, which are broadly categorized based on the structure of the necic acid component and the necine base. scielo.br The genus is particularly noted for macrocyclic diester alkaloids. researchgate.net The type of macrocyclic ring (e.g., 11-membered or 12-membered) can be characteristic of certain taxonomic sections. researchgate.net For instance, the sections Calycinae and Crotalaria are often characterized by 11-membered macrocyclic monocrotaline-type PAs. researchgate.net

The presence of this compound, alongside other PAs like anacrotine, madurensine, and senkirkine (B1680947) in Crotalaria laburnifolia subsp. eldomae, contributes to the specific chemical fingerprint of this subspecies. This unique alkaloid profile can be used by taxonomists to distinguish it from other subspecies and related species. The variation in PA patterns among different Crotalaria species is thought to be a result of evolutionary adaptations, with different enzymatic pathways leading to the synthesis of specific alkaloids. up.ac.za Therefore, the identification of this compound in a particular species provides valuable data for phylogenetic studies and helps in the correct classification of species within this large and complex genus. ijsrp.org

Biosynthetic Pathways and Precursor Incorporation Studies of Crotafoline

General Pyrrolizidine (B1209537) Alkaloid Biosynthesis: The Arginine-Agmatine Pathway and Putrescine Formation

The foundational steps of pyrrolizidine alkaloid biosynthesis are shared across many PA-producing plants and typically begin with the amino acid arginine ontosight.airesearchgate.netuniversiteitleiden.nlmdpi.commdpi.combiorxiv.org. This pathway involves the conversion of arginine into putrescine, a crucial diamine precursor.

The process initiates with arginine undergoing decarboxylation to form agmatine (B1664431), catalyzed by arginine decarboxylase (ADC) mdpi.commdpi.com. Agmatine is then converted to N-carbamoylputrescine through the action of agmatine deiminase (AIH) mdpi.commdpi.combiorxiv.org. Subsequently, N-carbamoylputrescine is hydrolyzed to yield putrescine, a reaction catalyzed by N-carbamoylputrescine amidase (CPA) mdpi.commdpi.combiorxiv.org. Alternatively, putrescine can also be formed directly from ornithine via ornithine decarboxylase (ODC) mdpi.commdpi.com. Putrescine serves as a central hub, being further metabolized into polyamines like spermidine (B129725) and spermine (B22157) ontosight.airesearchgate.netbiorxiv.org.

Within this polyamine pool, putrescine and spermidine are the direct precursors for the formation of homospermidine researchgate.netuniversiteitleiden.nl. Homospermidine is recognized as the first specific intermediate unique to the pyrrolizidine alkaloid biosynthetic pathway researchgate.netuniversiteitleiden.nlresearchgate.net.

Table 1: Key Precursors and Early Intermediates in Pyrrolizidine Alkaloid Biosynthesis

| Precursor/Intermediate | Role in PA Biosynthesis |

| Arginine | Primary amino acid precursor. Converted to agmatine, then to putrescine. |

| Agmatine | Intermediate formed from arginine. |

| Putrescine | Key diamine precursor, formed from agmatine (via N-carbamoylputrescine) or ornithine. Serves as a substrate for homospermidine synthesis. |

| Spermidine | Polyamine intermediate, also a substrate for homospermidine synthesis. |

| Homospermidine | First specific intermediate of PA biosynthesis, formed from putrescine and spermidine. It is incorporated into the necine base moiety of PAs. |

Specific Elucidation of Crotafoline Biosynthetic Intermediates and Enzymatic Steps

While the general pathway to homospermidine is established for pyrrolizidine alkaloids, specific intermediates and enzymatic steps leading to the unique structure of this compound have not been extensively detailed in publicly available literature. This compound, like other PAs, is characterized by a necine base esterified with one or more necic acids universiteitleiden.nl. The formation of the necine base itself involves homospermidine as a key precursor researchgate.netuniversiteitleiden.nlresearchgate.net.

The conversion of homospermidine into the necine base skeleton is catalyzed by enzymes such as homospermidine synthase (HSS) and homospermidine oxidase (HSO) researchgate.netresearchgate.netnih.govoup.comoup.com. HSS is responsible for the initial condensation, while HSO catalyzes the subsequent oxidation and cyclization steps to form the pyrrolizidine ring system researchgate.net. The specific necic acid components of this compound would be derived from common amino acids like L-threonine, L-isoleucine, L-valine, or L-leucine, undergoing various modifications universiteitleiden.nl. However, the precise sequence of these modifications and the specific enzymes involved in assembling the this compound molecule remain areas requiring further investigation.

Genetic Regulation and Expression of Biosynthetic Enzymes

The biosynthesis of pyrrolizidine alkaloids is under genetic control, with the expression of key enzymes playing a critical role in determining alkaloid accumulation. The gene encoding homospermidine synthase (HSS) has been a focus of research, as it represents the first dedicated enzyme in the PA pathway researchgate.netnih.govoup.comoup.com.

Studies have shown that HSS genes are often recruited through duplication of genes involved in primary metabolism, such as deoxyhypusine (B1670255) synthase (DHS) nih.govoup.com. The expression of HSS exhibits diverse spatiotemporal patterns, varying significantly between plant species and even within different tissues of the same plant nih.govoup.comoup.com. For instance, in some species, HSS expression is localized to specific cells within the roots, while in others, it can be induced in aerial tissues, such as young leaves or floral structures, particularly during development nih.govoup.comoup.com. This tissue-specific expression suggests a complex regulatory network that controls where and when PA biosynthesis occurs, likely influencing the distribution and accumulation of alkaloids like this compound in plants such as Crotalaria species. The precise genetic mechanisms regulating HSS and other PA biosynthetic enzymes in this compound-producing plants are subjects of ongoing research.

Isotopic Labeling and Tracer Studies in this compound Biosynthesis Research

Isotopic labeling and tracer studies are fundamental techniques used to elucidate metabolic pathways by tracking the incorporation of labeled precursors into target compounds mdpi.comnih.govbiorxiv.orgsymeres.com. For pyrrolizidine alkaloids, these studies typically involve feeding plants with isotopically labeled amino acids or polyamines, such as labeled arginine, ornithine, or putrescine researchgate.netuniversiteitleiden.nlnih.gov.

These studies help to confirm the origin of different parts of the alkaloid molecule and identify key intermediates. For example, feeding experiments with radioactive precursors in PA-producing plants have confirmed the incorporation of these molecules into the necine base and necic acid moieties researchgate.netuniversiteitleiden.nlnih.gov. While specific tracer studies directly identifying this compound as the end-product using labeled precursors have not been widely published, the established PA biosynthesis pathway, originating from arginine and involving putrescine and homospermidine, is presumed to be applicable to this compound synthesis in plants like Crotalaria laburnifolia biocrick.com. Such studies would involve administering labeled compounds and then analyzing the plant extracts using techniques like mass spectrometry or NMR to detect the labeled this compound and its potential labeled biosynthetic intermediates.

List of Mentioned Compounds:

this compound

Pyrrolizidine alkaloids (PAs)

Arginine

Agmatine

N-carbamoylputrescine

Putrescine

Ornithine

Spermidine

Spermine

Homospermidine

Necine base

Retronecine

Homospermidine synthase (HSS)

Homospermidine oxidase (HSO)

Deoxyhypusine synthase (DHS)

Pyrrolizidine alkaloid N-oxide synthase

Cytochrome P450 enzymes

L-threonine

L-isoleucine

L-valine

L-leucine

Anacrotine

Madurensine

Hydroxysenkirkine

Advanced Synthetic Methodologies for Crotafoline and Analogs

Molecular and Cellular Investigations of Crotafoline Interactions

Elucidation of Molecular Mechanisms of Action for Pyrrolizidine (B1209537) Alkaloids Including Crotafoline

The toxicity of pyrrolizidine alkaloids is not inherent to the parent molecule but is a consequence of its metabolic transformation. inchem.org The liver's cytochrome P450 mixed-function oxidases convert PAs into highly reactive pyrrolic dehydro-alkaloids. mdpi.cominchem.org These electrophilic metabolites are responsible for the subsequent cellular damage and toxicity, acting as potent alkylating agents. inchem.org

Identifying the specific molecular targets of PAs is a complex task due to the broad reactivity of their metabolites. Researchers employ a combination of computational and experimental strategies to pinpoint these interactions.

Computational approaches have proven valuable in predicting potential protein targets. nih.gov Methods like machine learning and 3D structural similarity searches are used to screen large libraries of PAs against known protein structures. nih.gov For instance, a large-scale computational analysis of over 200 PAs predicted the muscarinic acetylcholine (B1216132) receptor M1 (CHRM1) as a high-probability target. nih.gov This prediction was further supported by molecular docking simulations, which suggested that PAs bind to the same pocket as known M1 antagonists. nih.gov

Experimental validation in cellular systems confirms these computational predictions. Techniques such as liquid chromatography coupled to mass spectrometry (LC-MS/MS) are essential for identifying and quantifying PAs and their metabolites in biological samples. researchgate.netmdpi.com Cellular assays, including calcium efflux assays, can then be used to determine the functional consequence of a PA binding to its predicted target, confirming, for example, an antagonistic effect on a receptor. nih.gov

Table 1: Methodologies for Pyrrolizidine Alkaloid Target Identification

| Methodology | Description | Application Example | Reference(s) |

|---|---|---|---|

| Computational Screening | Uses algorithms based on structural similarity (e.g., ChemMapper, SwissTargetPrediction) to predict protein targets for small molecules. | Identification of muscarinic acetylcholine receptor M1 as a likely target for a range of PAs. | nih.gov |

| Molecular Docking | Simulates the binding of a ligand (PA) to the 3D structure of a target protein to predict binding affinity and orientation. | Confirmed that PAs likely bind to the antagonist pocket of the M1 receptor. | nih.gov |

| Calcium Efflux Assay | A cell-based functional assay that measures changes in intracellular calcium levels to determine if a ligand acts as an agonist or antagonist on a receptor. | Validated the predicted antagonistic function of certain PAs on the M1 receptor. | nih.gov |

| LC-MS/MS Analysis | A highly sensitive analytical technique used to detect, identify, and quantify specific PAs and their metabolites in complex biological matrices. | Quantifying PA levels in various food and herbal products to assess contamination. | researchgate.netmdpi.com |

| Genotoxicity Assays | Cellular assays (e.g., HepaRG/γH2AX assay) that measure DNA damage to screen for the genotoxic potential of PAs. | Used in bioassay-directed analysis to identify the most toxic PAs in plant extracts. | researchgate.net |

The interaction between a ligand like a PA and its receptor is a dynamic process governed by principles of affinity (how tightly it binds) and kinetics (the rates of association and dissociation). giffordbioscience.com These interactions are fundamental to the biological activity of the compound. nih.gov Techniques such as surface plasmon resonance (SPR) and fluorescence resonance energy transfer (FRET) are powerful tools for studying these dynamics in real-time, providing data on binding constants (Kd), association rates (kon), and dissociation rates (koff). nih.govnih.govabcam.com

For PAs, computational studies have modeled their interaction with the M1 acetylcholine receptor, revealing good binding affinities. nih.gov The stability of these ligand-receptor complexes is influenced by various factors, including the specific structure of the PA and the amino acid residues within the receptor's binding pocket. biorxiv.org It is important to note that the primary toxic effects of most PAs are not receptor-mediated but are due to the covalent binding of their reactive metabolites to cellular proteins, which disrupts protein structure and function. researchgate.net This formation of "pyrrole-protein adducts" is a key event in PA-induced toxicity. mdpi.comresearchgate.net

Enzyme modulators are compounds that influence the activity of enzymes, either by enhancing or inhibiting their function. patsnap.com While some natural compounds are known to directly inhibit enzymes like carboxylesterases, which are involved in drug metabolism americanpharmaceuticalreview.com, the primary enzymatic interaction concerning toxic PAs is their own metabolic activation.

The key enzymatic step for PAs is their bioactivation by hepatic cytochrome P450 (CYP) enzymes. mdpi.comresearchgate.net This process is not an inhibition but a catalytic conversion that generates the toxic, reactive pyrrolic metabolites. researchgate.net The specific CYP isozymes involved can influence the rate of activation and, consequently, the severity of toxicity. researchgate.net Conversely, detoxification pathways also exist, where reactive dehydro-PAs react with glutathione (B108866) (GSH), a process that can be catalyzed by glutathione S-transferases, leading to the excretion of the compound. mdpi.comresearchgate.net Therefore, the balance between CYP-mediated activation and GSH-mediated detoxification is a critical determinant of the ultimate cellular impact of PAs like this compound. mdpi.com

A primary mechanism of action for toxic PAs, including presumably this compound, is the formation of covalent adducts with cellular macromolecules, particularly DNA and proteins. researchgate.netacs.org This process, known as macromolecular adduction, is a direct result of the high electrophilicity of the pyrrolic metabolites generated by CYP enzymes. mdpi.comnih.gov These reactive intermediates can attack nucleophilic centers on proteins and DNA, leading to altered cellular function, genotoxicity, and carcinogenicity. mdpi.comresearchgate.net

Protein Adduction: The reactive pyrrolic metabolites readily bind to cellular proteins, forming pyrrole-protein adducts. mdpi.com The formation of these adducts is considered a direct cause of the acute liver injury seen in PA poisoning and serves as a mechanism-based biomarker to assess PA toxicity. mdpi.comresearchgate.net

DNA Adduction and Cross-linking: The interaction with DNA is a critical factor in the carcinogenicity of PAs. acs.org The pyrrolic metabolites form covalent bonds with DNA bases, creating pyrrole-DNA adducts. researchgate.netacs.org Detailed structural studies on the adducts formed by the PA riddelliine have shown that the dehydro-PA metabolite binds preferentially at the C9 position of its necine base to the exocyclic amino groups of deoxyguanosine (at the N2 position) and deoxyadenosine (B7792050) (at the N6 position). acs.org Some PAs have also been found to induce DNA cross-linking, a severe form of DNA damage where two nucleotides are covalently linked, which can block replication and transcription. nih.govchemfaces.cn

Table 2: Macromolecular Adducts Formed by Pyrrolizidine Alkaloids

| Adduct Type | Description | Biological Consequence | Reference(s) |

|---|---|---|---|

| Pyrrole-Protein Adducts | Covalent bonds formed between reactive PA metabolites and cellular proteins. | Disruption of protein function, enzyme inactivation, acute hepatotoxicity. | mdpi.comresearchgate.net |

| Pyrrole-DNA Adducts | Covalent bonds formed between reactive PA metabolites and DNA bases (e.g., deoxyguanosine, deoxyadenosine). | Genotoxicity, induction of mutations, initiation of carcinogenesis. | researchgate.netacs.orgacs.org |

| DNA Cross-links | Covalent linkages within a single DNA strand (intrastrand) or between two different strands (interstrand). | Blocks DNA replication and transcription, can trigger cell death or lead to major genomic instability. | nih.govchemfaces.cn |

Cellular Pathway Perturbations Induced by this compound

The molecular damage caused by PAs, such as the formation of DNA and protein adducts, inevitably disrupts normal cellular processes and perturbs intracellular signaling pathways. nih.gov These perturbations are the link between the initial molecular interactions and the observable toxic effects on the cell and tissue.

Intracellular signaling cascades are complex networks of protein interactions that transmit signals from the cell surface or from internal cues to elicit a specific cellular response. plos.orgfiveable.menih.gov The cellular damage induced by PAs can trigger several of these cascades.

Research using transcriptomics on cells exposed to PAs has revealed that these toxins can cause significant defects in pathways related to the cell cycle and DNA damage repair. nih.gov The presence of DNA adducts and cross-links is a potent trigger for the DNA Damage Response (DDR) pathway. The DDR activates a cascade of signaling proteins, such as kinases, that coordinate cell cycle arrest to allow time for repair. If the damage is too severe to be repaired, these signaling pathways can instead initiate programmed cell death (apoptosis) to eliminate the compromised cell. The chronic activation of these pathways and the potential for mutations to arise from faulty DNA repair are thought to be key mechanisms in the development of PA-induced cancer. nih.govnih.gov For example, studies on other toxins show that the resulting damage can modulate signaling through protein kinases, affecting cell proliferation and survival. nih.goveurekalert.org

Cell Cycle Analysis and Regulation in Response to this compound Exposure

The investigation into the effects of pyrrolizidine alkaloids (PAs), the class of compounds to which this compound belongs, on cellular proliferation has revealed significant perturbations of the cell cycle. Although direct studies on this compound are limited, research on analogous PAs provides a framework for understanding its likely impact. Exposure of various cell lines to toxic PAs has been shown to induce cell cycle arrest, primarily at the G2/M phase. nih.govresearchgate.netfda.gov This arrest prevents cells from entering mitosis, a critical step in cell division.

For instance, studies on PAs like monocrotaline (B1676716), lasiocarpine, and retrorsine (B1680556) have demonstrated a concentration-dependent increase in the population of cells halted in the G2/M phase. nih.govatsjournals.org This effect is often a consequence of DNA damage, which activates cellular checkpoints that pause the cell cycle to allow for DNA repair. If the damage is too severe, the cell may be directed towards apoptosis (programmed cell death). The metabolite of monocrotaline, monocrotaline pyrrole (B145914) (MCTP), has been observed to cause a persistent G2/M phase arrest in bovine pulmonary artery endothelial cells. atsjournals.orgatsjournals.org Similarly, other PAs have been found to cause an arrest in the S phase, indicating interference with DNA replication. nih.govresearchgate.net

The analysis of the cell cycle in response to this compound exposure would typically be conducted using flow cytometry. This technique allows for the quantification of DNA content in individual cells within a population. Cells are stained with a fluorescent dye that binds to DNA, and the fluorescence intensity, which is proportional to the DNA content, is measured as each cell passes through a laser beam. This allows for the differentiation of cells in the G1 (one set of chromosomes), S (synthesizing DNA), and G2/M (two sets of chromosomes) phases of the cell cycle. nih.gov

The expected outcome of exposing a cell culture to this compound, based on data from related PAs, would be a notable increase in the percentage of cells in the G2/M phase and potentially the S phase, with a corresponding decrease in the G1 phase population. This indicates an interruption of the normal cell division process.

Table 1: Hypothetical Effects of this compound on Cell Cycle Distribution in a Cancer Cell Line

| Treatment Group | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Control (Untreated) | 60% | 25% | 15% |

| This compound (Low Conc.) | 45% | 30% | 25% |

| This compound (High Conc.) | 30% | 35% | 35% |

This table illustrates a hypothetical dose-dependent shift in cell cycle phases upon this compound treatment, reflecting the established effects of related pyrrolizidine alkaloids.

Organelle-Specific Interactions and Subcellular Localization Studies

The specific organelles with which this compound interacts and its localization within the cell are crucial for understanding its mechanism of action. For alkaloids in general, subcellular localization is a key factor in their biosynthesis, transport, and storage. numberanalytics.com Many alkaloids are known to be sequestered within specific cellular compartments, most notably the vacuole in plant cells, often in their N-oxide form, which is more water-soluble. universiteitleiden.nluniversiteitleiden.nldntb.gov.ua This compartmentalization can prevent autotoxicity in the producing organism.

In mammalian cells, after absorption, the lipophilic tertiary forms of PAs are transported to the liver, where they are metabolized by cytochrome P450 enzymes. fisaonline.de The resulting reactive metabolites, or pyrroles, are responsible for toxicity and can bind to cellular macromolecules. The subcellular localization of these metabolites is critical. Studies on other alkaloids have utilized fluorescently-tagged analogues to visualize their accumulation within cells via confocal microscopy. rsc.org Such techniques could be applied to this compound to determine its destination. It is hypothesized that this compound and its metabolites may localize to the endoplasmic reticulum, where metabolic activation occurs, and to the nucleus, where they can interact with DNA. numberanalytics.com Furthermore, damage to mitochondria has been observed with other PAs, suggesting a potential interaction with this organelle. nih.gov

The investigation of subcellular localization would involve techniques such as:

Fluorescence Microscopy: Using a fluorescently labeled version of this compound or antibodies against it to visualize its location within the cell.

Subcellular Fractionation: Separating different organelles (e.g., nuclei, mitochondria, cytoplasm) through centrifugation and then quantifying the amount of this compound in each fraction using methods like mass spectrometry. nih.govnih.gov

These studies would clarify which cellular structures are primary targets of this compound, providing insight into its biological effects. For example, localization to the mitochondria could explain observed mitochondrial damage and subsequent apoptosis induction seen with related compounds. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies of this compound and Its Analogs

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule like this compound relates to its biological activity. fisaonline.de For pyrrolizidine alkaloids, SAR studies have been crucial in identifying the structural features responsible for their toxicity and potential therapeutic effects.

Correlating Specific Structural Features with Observed Biological Activities

The toxicity and biological activity of pyrrolizidine alkaloids are highly dependent on their chemical structure. Key structural features that influence activity have been identified through the study of numerous PA analogs. oup.commdpi.com

Unsaturation in the Necine Base: The presence of a double bond at the C1-C2 position in the pyrrolizidine ring (the necine base) is a critical requirement for hepatotoxicity. mdpi.comtsu.edu Saturated PAs are generally considered non-toxic. mdpi.com The reactive pyrrolic esters (dehydroalkaloids) are formed through the metabolic activation of these unsaturated PAs in the liver. tsu.edu

Esterification: The necine base must be esterified with a necic acid to exhibit significant toxicity. oup.com The nature of this ester group is also important.

Nature of the Ester Group:

Macrocyclic Diesters: PAs that are macrocyclic diesters (like senecionine (B1681732) or monocrotaline) are generally more toxic than open-chain diesters or monoesters. oup.com

Branching in the Acid Moiety: A high degree of branching in the necic acid portion of the molecule can increase the lipophilicity and steric hindrance, which can enhance the reactivity of the pyrrolic esters and thus increase toxicity.

Table 2: Key Structural Features of Pyrrolizidine Alkaloids and Their Influence on Activity

| Structural Feature | Impact on Biological Activity | Example Compound |

| 1,2-Unsaturated Necine Base | Essential for hepatotoxicity | Retronecine, Heliotridine |

| Saturated Necine Base | Generally non-toxic | Platynecine |

| Esterification | Required for significant toxicity | Monocrotaline |

| Macrocyclic Diester Structure | High toxicity | Senecionine, Retrorsine |

| Open-chain Diester/Monoester | Lower to moderate toxicity | Echimidine, Heliotrine |

| N-oxide Form | Generally less toxic but can be reduced to toxic tertiary amine in the gut | Senecionine N-oxide |

Based on this, the biological activity of this compound and its synthetic analogs would be heavily influenced by the specific structure of its necic acid and any modifications to the pyrrolizidine core.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that relate the chemical structure of a compound to its biological activity. oup.com This approach allows for the prediction of the activity of new, unsynthesized compounds.

The process of building a QSAR model for PAs like this compound involves several steps:

Data Set Compilation: A large set of PAs with known biological activities (e.g., cytotoxicity, hepatotoxicity) is gathered. oup.com

Descriptor Calculation: For each molecule in the dataset, a series of numerical values, known as molecular descriptors, are calculated. These descriptors represent various physicochemical properties, such as lipophilicity (logP), electronic properties, and steric parameters.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Random Forests and Artificial Neural Networks, are used to create an equation that correlates the descriptors with the observed biological activity. oup.comresearchgate.net

Model Validation: The predictive power of the QSAR model is rigorously tested using both internal (cross-validation) and external validation sets of compounds that were not used in the model's creation.

For pyrrolizidine alkaloids, QSAR studies have been performed to predict their hepatotoxicity, with models identifying key descriptors related to the necic acid structure and the necine base type as being highly influential. oup.com Such models could be used to predict the potential toxicity of this compound and to design analogs with potentially reduced toxicity or enhanced therapeutic activity.

Pharmacophore Elucidation and Ligand Design Principles for Pyrrolizidine Alkaloids

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target, thereby triggering (or blocking) its biological response. Pharmacophore modeling is a key tool in drug design.

For pyrrolizidine alkaloids, a pharmacophore model would identify the crucial chemical features responsible for their activity. Based on SAR data, a general pharmacophore for toxic PAs would likely include:

An unsaturated pyrrolizidine ring system.

An ester functional group at the C7 or C9 position.

Specific spatial arrangements of hydrophobic groups and hydrogen bond acceptors/donors in the necic acid moiety.

Pharmacophore models can be generated from a set of active molecules, even without knowledge of the specific protein target. aip.orgnih.gov These models can then be used for:

Virtual Screening: Searching large chemical databases to identify novel compounds that match the pharmacophore and are therefore likely to possess similar biological activity.

Ligand Design: Guiding the design of new analogs of this compound. By understanding the key pharmacophoric features, medicinal chemists can modify the structure to improve its interaction with its biological target, potentially enhancing its desired effects while minimizing unwanted ones. For example, modifications could be made to the necic acid portion to alter binding affinity or selectivity, while maintaining the essential pyrrolizidine core.

Advanced Analytical Methodologies for Crotafoline Research

Chromatographic Techniques for Isolation, Separation, and Quantification

Chromatographic methods are fundamental in the study of natural products like Crotafoline. They exploit the differential partitioning of compounds between a stationary phase and a mobile phase to achieve separation. The choice of technique depends on the specific analytical challenge, from initial isolation to precise quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pyrrolizidine (B1209537) alkaloids (PAs), including this compound. Its high resolution and sensitivity make it ideal for separating complex mixtures of alkaloids found in plant extracts.

Typical HPLC Systems for Pyrrolizidine Alkaloid Analysis

| Parameter | Typical Conditions |

|---|---|

| Stationary Phase (Column) | Reversed-phase C18 columns are commonly used, offering good separation for a wide range of PAs based on their polarity. |

| Mobile Phase | Gradient elution is typically employed, using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The gradient allows for the separation of compounds with a range of polarities. |

| Detection | UV detection can be used, but for higher selectivity and sensitivity, mass spectrometry (MS) is the preferred method of detection (LC-MS). |

In the context of this compound, which is found in Crotalaria species, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is particularly powerful. nih.gov This setup allows for the sensitive detection and quantification of this compound even in complex extracts containing numerous other alkaloids. nih.govnih.gov The method can be optimized to achieve separation of this compound from its isomers and other structurally similar PAs.

Gas Chromatography (GC) is another valuable tool for the analysis of alkaloids. However, due to the low volatility of most pyrrolizidine alkaloids, including this compound, derivatization is often a necessary prerequisite for GC analysis. This chemical modification increases the volatility and thermal stability of the analyte.

Common derivatization techniques for compounds with hydroxyl and amine functionalities, such as those present in the necine base of this compound, include silylation or acylation. These methods replace active hydrogens with less polar groups, making the molecule suitable for GC analysis. When coupled with a mass spectrometer (GC-MS), this technique can provide detailed structural information based on the fragmentation patterns of the derivatized this compound.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to both HPLC and GC for the analysis of natural products. It utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC offers several advantages, including faster separations and the ability to use a wider range of stationary phases, including chiral columns for the separation of stereoisomers.

For pyrrolizidine alkaloids, SFC provides orthogonal selectivity compared to reversed-phase HPLC, which can be beneficial for resolving complex mixtures. The use of modifiers, such as methanol, in the supercritical CO2 mobile phase allows for the fine-tuning of selectivity. SFC coupled with mass spectrometry (SFC-MS) is a highly sensitive and efficient technique for the analysis of PAs and is a promising methodology for future this compound research.

Spectrometric Techniques for Structural Elucidation and Detection

Spectrometric techniques are indispensable for determining the molecular structure of unknown compounds and for the sensitive detection of known compounds. For this compound, mass spectrometry and nuclear magnetic resonance spectroscopy are the most critical tools.

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of ionized molecules, which allows for the determination of the molecular weight of this compound. The molecular formula of this compound is C18H25NO6. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the elemental composition.

The real power of MS in structural elucidation comes from tandem mass spectrometry (MS/MS). In an MS/MS experiment, the molecular ion of this compound is selected and then fragmented. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used to identify key structural features. For macrocyclic pyrrolizidine alkaloids, the fragmentation often involves the cleavage of the ester bonds and the macrocyclic ring, providing valuable information about the necine base and the necic acid components. This technique is also crucial for identifying metabolites of this compound, as it can detect modifications to the parent structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive determination of the structure of organic molecules, including this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to piece together the molecular puzzle.

¹H NMR (Proton NMR): This technique provides information about the chemical environment of each hydrogen atom in the molecule. The chemical shift, integration (relative number of protons), and multiplicity (splitting pattern) of each signal are used to deduce the connectivity of the atoms.

¹³C NMR (Carbon NMR): This provides information about the different carbon environments in the molecule. The chemical shift of each carbon signal indicates its functional group and electronic environment.

2D NMR Techniques: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish correlations between protons, between protons and the carbons they are directly attached to, and between protons and carbons that are two or three bonds away, respectively. This network of correlations allows for the unambiguous assignment of all proton and carbon signals and the definitive elucidation of the complete structure of this compound.

The initial structural elucidation of this compound was achieved through these powerful spectroscopic techniques, providing a complete picture of its complex macrocyclic structure. researchgate.net

UV-Visible and Fluorescence Spectroscopy for Detection and Purity Assessment

UV-Visible (UV-Vis) and fluorescence spectroscopy are fundamental techniques for the detection and purity assessment of chromophoric and fluorescent molecules. foodresearchlab.comsemanticscholar.org These methods are valued for their simplicity, speed, and accessibility in quantifying compounds in solution. researchgate.net

UV-Visible Spectroscopy relies on the principle that molecules with chromophores (light-absorbing functional groups) absorb light in the UV-visible range (200–800 nm). The absorbance is directly proportional to the concentration of the analyte in the solution, a relationship described by the Beer-Lambert law. For this compound, a UV-Vis spectrum would be obtained by scanning a solution of the compound across a range of wavelengths to identify the wavelength of maximum absorbance (λmax). researchgate.neteijppr.com This λmax is characteristic of the compound's electronic structure and can be used for quantitative analysis. Purity can be assessed by comparing the spectrum of a sample to that of a pure reference standard; the presence of impurities may result in spectral shifts or additional absorption bands. mdpi.com

Fluorescence Spectroscopy is an even more sensitive technique applicable to molecules that fluoresce (fluorophores). nih.gov Upon absorbing light at a specific excitation wavelength, a fluorescent molecule like this compound would emit light at a longer, lower-energy wavelength. nih.gov The intensity of this emitted light is typically linear with the concentration of the analyte, allowing for highly sensitive quantification, often orders of magnitude lower than UV-Vis spectroscopy. agriculturejournals.cz This technique is particularly useful for detecting trace amounts of this compound and can also provide information about its molecular environment. nih.gov

The table below illustrates hypothetical spectrophotometric properties for this compound, which would be essential for its routine analysis and quality control.

| Parameter | UV-Visible Spectroscopy | Fluorescence Spectroscopy |

| Wavelength of Max. Absorbance (λmax) | 275 nm | N/A |

| Molar Absorptivity (ε) | 15,000 M⁻¹cm⁻¹ | N/A |

| Excitation Wavelength (λex) | N/A | 280 nm |

| Emission Wavelength (λem) | N/A | 450 nm |

| Limit of Quantification (LOQ) | 1.55 µg/mL researchgate.net | 0.05 µg/mL |

| Primary Application | Quantification, Purity Checks researchgate.net | Trace analysis, Binding studies nih.gov |

Hyphenated Techniques for Comprehensive Analysis (e.g., GC-MS, LC-MS)

To analyze complex mixtures and gain structural information, spectroscopic methods are often coupled with chromatographic separation techniques. researchgate.net These "hyphenated" techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are powerful tools in chemical research. foodresearchlab.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for separating and identifying volatile and thermally stable compounds. foodresearchlab.com In GC-MS, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. chromatographyonline.com As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge (m/z) ratio, generating a unique mass spectrum or "fingerprint" for the compound. nih.gov For this compound to be analyzed by GC-MS, it would need to be sufficiently volatile and stable at high temperatures. If not, derivatization would be required to modify its chemical structure. jfda-online.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is highly versatile and suitable for a wider range of compounds than GC-MS, including those that are non-volatile or thermally labile. foodresearchlab.comresearchgate.net LC separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase. mdpi.com The eluent from the LC column is then introduced into the mass spectrometer. nih.gov Techniques like electrospray ionization (ESI) allow for the gentle ionization of molecules like this compound directly from the liquid phase, making LC-MS ideal for analyzing compounds in biological fluids. nih.govcolab.ws Ultra-High-Performance Liquid Chromatography (UHPLC) can be used to achieve faster and more efficient separations. nih.govnih.gov

The choice between GC-MS and LC-MS for this compound analysis would depend on its physicochemical properties, as detailed in the comparative table below.

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Principle | Separation of volatile compounds in the gas phase. chromatographyonline.com | Separation of soluble compounds in the liquid phase. researchgate.net |

| Analyte Requirements | Volatile, Thermally stable. foodresearchlab.com | Soluble in mobile phase, suitable for various polarities. nih.gov |

| Derivatization | Often required for polar or non-volatile compounds. jfda-online.com | Generally not required. |

| Ionization | Electron Impact (EI), Chemical Ionization (CI). nih.gov | Electrospray (ESI), APCI. colab.ws |

| Typical Application | Analysis of essential oils, fatty acids, small molecules. mdpi.com | Analysis of pharmaceuticals, peptides, natural products. nih.gov |

| Hypothetical m/z ions for this compound | [M]+• and fragment ions | [M+H]+ or [M-H]⁻ |

Sample Preparation Strategies for Complex Biological and Botanical Matrices in this compound Research

Analyzing this compound in complex matrices like blood, plasma, urine, or plant extracts presents a significant challenge due to the presence of interfering endogenous components such as proteins, lipids, and salts. nih.govresearchgate.neteurofinsus.com Effective sample preparation is therefore a critical first step to isolate this compound, remove interferences, and concentrate the analyte before instrumental analysis. ijisrt.combiotage.com

The goal of extraction and clean-up is to efficiently recover the analyte of interest while removing as much of the matrix as possible. researchgate.net

Protein Precipitation (PPT): This is a common first step for biological fluids like plasma or serum. ijisrt.com A solvent such as acetonitrile or methanol is added to the sample to denature and precipitate the proteins. nih.gov After centrifugation, the supernatant containing this compound can be collected for further analysis.

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. researchgate.net By selecting an appropriate solvent and adjusting the pH of the aqueous phase, this compound can be selectively partitioned into the organic layer, leaving many interfering substances behind.

Solid-Phase Extraction (SPE): SPE is a highly selective and efficient clean-up technique. ijisrt.com The sample is passed through a cartridge containing a solid sorbent. Based on the physicochemical properties of this compound and the chosen sorbent (e.g., reversed-phase, normal-phase, ion-exchange), this compound can be retained on the sorbent while impurities are washed away. A different solvent is then used to elute the purified this compound. researchgate.net Florisil, a synthetic magnesium silicate, is an example of a sorbent that can be used for cleanup. mhlw.go.jpnih.gov

The following table compares these common extraction techniques for isolating this compound from a plasma sample.

| Technique | Principle | Advantages | Disadvantages |

| Protein Precipitation | Protein removal via solvent-induced denaturation. ijisrt.com | Fast, simple, inexpensive. | Non-selective, may not remove all interferences. |

| Liquid-Liquid Extraction | Partitioning between two immiscible liquids. researchgate.net | High recovery, good for non-polar compounds. | Labor-intensive, requires large solvent volumes. |

| Solid-Phase Extraction | Selective adsorption onto a solid sorbent. ijisrt.com | High selectivity, high concentration factor, easily automated. | Higher cost, requires method development. |

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis, particularly for GC-MS. jfda-online.comyoutube.com This strategy is employed to increase the volatility and thermal stability of compounds containing polar functional groups, such as hydroxyl (-OH), carboxyl (-COOH), or amine (-NH2) groups. researchgate.netyoutube.com

If the structure of this compound includes such functional groups, derivatization would be essential for its analysis by GC-MS. nih.gov Common derivatization reactions include:

Silylation: This is one of the most common derivatization techniques, where active hydrogen atoms in polar functional groups are replaced with a trimethylsilyl (B98337) (TMS) group. youtube.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for this purpose. youtube.comnih.gov

Acylation: This process introduces an acyl group, which can improve the chromatographic behavior and mass spectral characteristics of the analyte. jfda-online.com

Alkylation: This technique involves adding an alkyl group to acidic protons, which is particularly useful for derivatizing carboxylic acids and phenols. jfda-online.comyoutube.com

By converting this compound into a less polar, more volatile derivative, its separation on a GC column is improved, and sharper peaks are obtained, leading to enhanced detection sensitivity and more reliable quantification. researchgate.net

Computational Modeling and Simulation Studies of Crotafoline

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a widely employed computational technique used to predict the binding affinity and orientation of a ligand (such as Crotafoline) to a target protein nih.govopenaccessjournals.commdpi.com. This process simulates the interaction between molecules, identifying potential binding sites and estimating the strength of the interaction through scoring functions. These functions consider factors like hydrogen bonding, van der Waals forces, and electrostatic interactions openaccessjournals.com. Molecular docking is crucial for virtual screening, enabling the identification of potential drug candidates from large libraries by predicting their binding capabilities to specific protein targets nih.gov. While docking provides valuable insights into binding poses and approximate affinities, its accuracy in precisely predicting binding affinity can be limited due to factors such as scoring function limitations and the lack of explicit consideration for protein flexibility and solvent effects mdpi.com.

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

Molecular Dynamics (MD) simulations offer a more detailed understanding of molecular behavior over time, capturing the dynamic nature of molecular interactions cresset-group.commdpi.comvolkamerlab.orgmdpi.comnih.gov. These simulations allow for the analysis of conformational changes, stability, and dynamic binding processes cresset-group.commdpi.commdpi.com. By modeling the movement of atoms and molecules in response to forces, MD simulations can reveal how a compound like this compound might adapt its conformation upon binding to a target or how it interacts dynamically over time cresset-group.comvolkamerlab.org. This approach is essential for assessing the stability of protein-ligand complexes and for understanding the kinetics of ligand binding, such as dissociation rates (koff), which are critical for drug efficacy frontiersin.orgbiorxiv.orgresearchgate.netnih.gov. MD simulations can also help in evaluating the quality of protein models and understanding the energetic landscape of molecular interactions cresset-group.com.

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules bhu.ac.injournalirjpac.comresearchgate.net. These methods provide detailed insights into a molecule's electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding electron transfer processes and chemical reactivity bhu.ac.injournalirjpac.comresearchgate.net. Calculations of molecular electrostatic potential (MEP) maps help identify electrophilic and nucleophilic sites within the molecule, offering a profile of its potential reactivity bhu.ac.inresearchgate.net. Furthermore, quantum chemical calculations can predict properties like dipole moments and polarizability, which are relevant for understanding molecular interactions and potential non-linear optical (NLO) properties bhu.ac.inresearchgate.net. These calculations are fundamental for characterizing a compound's inherent chemical behavior and potential reaction pathways.

Predictive Modeling for Biological Activity and Structure-Activity Relationships

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) analysis, aims to establish mathematical relationships between a molecule's chemical structure and its biological activity oncodesign-services.comneovarsity.orggardp.orgbiointerfaceresearch.commdpi.comnih.govcollaborativedrug.com. By analyzing a set of compounds with known activities (a training set), QSAR models can predict the biological activity of new, unsynthesized compounds based on their calculated molecular descriptors neovarsity.orgnih.gov. This approach is vital for guiding drug discovery by prioritizing compounds with a higher likelihood of therapeutic success and optimizing lead compounds oncodesign-services.comneovarsity.orgbiointerfaceresearch.commdpi.comcollaborativedrug.com. QSAR models require rigorous validation to ensure their reliability and applicability, typically by splitting data into training and test sets neovarsity.orgmdpi.com.

Cheminformatics and Machine Learning Approaches in Natural Product Research

Cheminformatics, often enhanced by machine learning (ML) techniques, plays a pivotal role in modern natural product research and drug discovery neovarsity.orgnuvisan.comnih.govchemrxiv.orgresearchgate.netnih.govbiorxiv.orgbiorxiv.org. Cheminformatics applies computational methods to analyze chemical data, enabling the prediction of compound properties, optimization of drug-like characteristics, and exploration of chemical space neovarsity.orgnuvisan.com. Machine learning algorithms can uncover complex patterns in large datasets, leading to the development of predictive models for bioactivity, physicochemical properties, and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) endpoints neovarsity.orgnuvisan.comnih.govnih.govbiorxiv.orgbiorxiv.orgplos.orgfrontiersin.org. These approaches facilitate the identification of novel drug candidates and accelerate the discovery process by reducing experimental efforts neovarsity.orgnuvisan.comchemrxiv.orgnih.gov. Conformal Prediction (CP), a machine learning framework, is particularly useful in cheminformatics for quantifying prediction uncertainties and handling applicability domain issues chemrxiv.org.

In Silico Screening and Virtual Library Design for this compound Analogs

In silico screening and virtual library design are powerful strategies for exploring chemical space and identifying potential drug leads inserm.frnih.govwuxibiology.comchem-space.commdpi.com. Virtual libraries consist of large collections of hypothetical or synthesized compounds that can be computationally screened against biological targets wuxibiology.commdpi.com. This process significantly reduces the number of compounds requiring experimental testing, making drug discovery more efficient and cost-effective wuxibiology.comchem-space.commdpi.com. By designing virtual libraries of this compound analogs, researchers can systematically explore structural modifications to identify compounds with improved biological activity or other desired properties inserm.frnih.govwuxibiology.commdpi.com. Techniques like fragment-based drug design and generative chemistry models can be employed to create focused libraries around a core scaffold, ensuring synthetic feasibility inserm.frnih.gov.

Future Directions and Emerging Research Avenues for Crotafoline

Development of Novel Synthetic Strategies for Accessing Crotafoline and Underexplored Analogs

Furthermore, the development of a flexible synthetic platform would be crucial for the generation of a library of "this compound" analogs. By systematically modifying different functional groups on the parent molecule, researchers could explore the structure-activity relationship (SAR), potentially leading to the discovery of analogs with enhanced potency, selectivity, or improved pharmacokinetic properties. Techniques such as solid-phase synthesis could be employed to expedite the creation of a diverse range of related compounds for screening. nih.govresearchgate.netdrugtargetreview.comresearchgate.net

Advanced Mechanistic Studies at the Subcellular and Organelle Levels

Understanding how a compound like "this compound" exerts its effects at a subcellular level is paramount. Future research would move beyond identifying the primary molecular target to investigate its impact on specific organelles. Advanced imaging techniques, such as confocal microscopy and super-resolution microscopy, could be used to visualize the localization of fluorescently-tagged "this compound" within cells.

Moreover, studies would aim to determine the compound's effects on the function of key organelles. For instance, its influence on mitochondrial respiration, endoplasmic reticulum stress, Golgi apparatus trafficking, or lysosomal function could be assessed. Such detailed mechanistic insights would provide a more complete picture of the compound's cellular impact.

Integration of Multi-Omics Data for Systems-Level Understanding of this compound's Biological Impact

To gain a holistic understanding of the biological consequences of "this compound" exposure, a systems biology approach integrating various "omics" technologies would be indispensable. mdpi.com This would involve a comprehensive analysis of the changes a cell or organism undergoes at multiple molecular levels.

By combining these datasets, researchers can construct detailed molecular networks and pathways affected by "this compound." nih.gov This integrated approach can reveal unexpected biological connections and provide a more nuanced understanding of the compound's on- and off-target effects, ultimately helping to predict its broader physiological impact. nih.govnutraingredients.commdpi.com

Table 1: Hypothetical Multi-Omics Integration for "this compound" Research

| Omics Level | Technology | Potential Insights |

|---|---|---|

| Genomics | DNA Sequencing | Identification of genetic markers for sensitivity or resistance. |

| Transcriptomics | RNA-Seq | Profiling of gene expression changes induced by the compound. |

| Proteomics | Mass Spectrometry | Quantification of protein expression and post-translational modifications. |

| Metabolomics | NMR, Mass Spectrometry | Analysis of changes in endogenous metabolite concentrations. |

Computational Predictions for Unexplored Biological Interactions and Off-Target Effects

In silico approaches are becoming increasingly powerful in predicting the biological activities of chemical compounds. researchgate.net Computational models, such as those based on quantitative structure-activity relationships (QSAR), could be developed for "this compound" to predict the activity of novel analogs before their synthesis. nih.gov

Molecular docking and simulation studies could be employed to predict how "this compound" interacts with a wide range of biological targets, helping to identify potential off-target effects that might not be discovered through traditional screening methods. cambridgemedchemconsulting.commdpi.comnih.gov These computational predictions can guide experimental work, saving time and resources by prioritizing the most promising avenues of investigation.

Standardization and Harmonization of Analytical Methods for this compound in Research Settings

As research on a novel compound expands across different laboratories, the need for standardized analytical methods becomes critical. Future work would need to focus on developing and validating robust and reproducible methods for the quantification of "this compound" in various biological matrices.

Q & A

Q. How can researchers ensure ethical rigor when reporting negative or inconclusive results for this compound?

- Methodological Answer : Publish in open-access journals (e.g., PLOS ONE) with detailed supplementary materials. Adhere to FAIR data principles by depositing raw datasets in repositories like Zenodo. Discuss null hypotheses transparently, emphasizing their value in refining synthetic or biological models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.